Cas no 890099-32-8 ([4-[2-(trifluoromethyl)benzoyl]phenyl] Acetate)

[4-[2-(trifluoromethyl)benzoyl]phenyl] Acetate structure
890099-32-8 structure
Product Name:[4-[2-(trifluoromethyl)benzoyl]phenyl] Acetate
CAS No:890099-32-8
MF:C16H11F3O3
MW:308.251955270767
CID:1937044
PubChem ID:24722996
Update Time:2025-04-21

[4-[2-(trifluoromethyl)benzoyl]phenyl] Acetate Chemical and Physical Properties

Names and Identifiers

    • [4-[2-(trifluoromethyl)benzoyl]phenyl] acetate
    • LogP
    • 4-Acetoxy-2'-trifluoromethylbenzophenone
    • DTXSID50641689
    • 890099-32-8
    • 4-[2-(Trifluoromethyl)benzoyl]phenyl acetate
    • AKOS016018208
    • MFCD07698941
    • [4-[2-(trifluoromethyl)benzoyl]phenyl] Acetate
    • MDL: MFCD07698941
    • Inchi: 1S/C16H11F3O3/c1-10(20)22-12-8-6-11(7-9-12)15(21)13-4-2-3-5-14(13)16(17,18)19/h2-9H,1H3
    • InChI Key: SCUYJLLCQZKTQA-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(C1C=CC(=CC=1)OC(C)=O)=O)(F)F

Computed Properties

  • Exact Mass: 308.06602869Da
  • Monoisotopic Mass: 308.06602869Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.291
  • Boiling Point: 410.8°C at 760 mmHg
  • Flash Point: 195.2°C
  • Refractive Index: 1.518

[4-[2-(trifluoromethyl)benzoyl]phenyl] Acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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